Antispasmodic Activity: Centarol ED50 vs. Structural Analogs
Centarol demonstrates antispasmodic activity with a reported ED50 of 14.13 µM [1]. While direct comparator data for Centarol against its closest analogs (e.g., himachalol) under identical conditions are not currently available in the peer-reviewed literature, class-level inference can be drawn. The structurally related himachalol, a major antispasmodic from Cedrus deodara, shows 3.3× greater potency than papaverine in antagonizing epinephrine-induced contraction of guinea pig seminal vesicle [2]. This context establishes the antispasmodic potential of the himachalane scaffold and highlights the need for Centarol-specific assays to define its precise selectivity window.
| Evidence Dimension | Antispasmodic potency (ED50) |
|---|---|
| Target Compound Data | ED50 = 14.13 µM |
| Comparator Or Baseline | Himachalol (class analog): 3.3× more potent than papaverine |
| Quantified Difference | Qualitative difference; direct quantitative comparison not available due to differing assay endpoints |
| Conditions | Centarol: Wagner & Wolff, 1977 (assay details not fully specified); Himachalol: guinea pig seminal vesicle, epinephrine-induced contraction |
Why This Matters
The documented ED50 value establishes Centarol as a reference compound for antispasmodic screening, while the class-level inference underscores the importance of stereochemical specificity for pharmacological outcome.
- [1] USDA Phytochemical Database. (2026). Chemical CENTDAROL. Retrieved from https://phytochem.nal.usda.gov/chemical-centdarol View Source
- [2] Kar, A., et al. (1975). Spasmolytic constituents of Cedrus deodara (Roxb.) Loud: pharmacological evaluation of himachalol. Journal of Pharmaceutical Sciences, 64(2), 258-262. View Source
